Radioprotective Survival Rate: Head‑to‑Head Comparison of 2-(3-Bromophenyl)thiazolidine vs. 2‑Phenylthiazolidine at 15 min Post‑Dose
In a direct head‑to‑head mouse study, 2-(3-bromophenyl)thiazolidine provided only 20% 30‑day survival when administered intraperitoneally at 500 mg/kg 15 min before a LD₅₀ total‑body irradiation dose, whereas the unsubstituted parent 2‑phenylthiazolidine afforded 100% survival under identical experimental conditions [1]. This five‑fold difference in radioprotective efficacy demonstrates that the meta‑bromo substituent profoundly attenuates the acute protective effect.
| Evidence Dimension | 30‑day survival after total‑body irradiation (radioprotective efficacy) |
|---|---|
| Target Compound Data | 20% survival at 500 mg/kg i.p., 15 min pre‑irradiation |
| Comparator Or Baseline | 2‑Phenylthiazolidine: 100% survival at 500 mg/kg i.p., 15 min pre‑irradiation |
| Quantified Difference | 5‑fold lower survival (20% vs. 100%) |
| Conditions | Mouse model; intraperitoneal administration 15 min before LD₅₀ ⁶⁰Co γ‑irradiation (883 rd, 50 R/min); n = 20 per dose level [1] |
Why This Matters
A researcher evaluating aryl‑thiazolidines for radioprotection must select the non‑brominated scaffold if acute (<1 h) efficacy is required; conversely, the brominated derivative is preferred when delayed (1–2 h) sustained activity is sought, making this quantitative distinction the key procurement decision factor.
- [1] Fernandez JP, Robbe Y, Chapat JP, Chanal JL, Genin M, Sentenac-Roumanou H, Fatome M. Relationship between metabolism and radioprotective activity of 2-phenylthiazolidine and its m-bromo derivative. J Med Chem. 1983;26(9):1317-9. doi:10.1021/jm00363a018 View Source
